molecular formula C6H5F2N B146615 2,5-Difluoroaniline CAS No. 367-30-6

2,5-Difluoroaniline

Cat. No.: B146615
CAS No.: 367-30-6
M. Wt: 129.11 g/mol
InChI Key: YNOOQIUSYGWMSS-UHFFFAOYSA-N
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Description

2,5-Difluoroaniline is an organic compound with the chemical formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound appears as a colorless to light yellow solid with a faint odor . It is used as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoroaniline can be synthesized through several methods. One common method involves the reduction of 2,5-difluoronitrobenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions . Another method involves the diazotization of this compound followed by a Sandmeyer reaction to introduce the amino group .

Industrial Production Methods: In industrial settings, this compound is often produced via continuous-flow processes to ensure safety and efficiency. The continuous-flow double diazotization method is particularly effective, as it addresses the challenges associated with the exothermic nature and thermal instability of diazonium intermediates . This method allows for rapid synthesis with high yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

    Reduction: The nitro group in 2,5-difluoronitrobenzene can be reduced to form this compound.

    Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2,5-difluoronitrobenzene.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2,5-Difluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluoroaniline in pharmaceutical synthesis involves its incorporation into the desired chemical structure, enabling the formation of new compounds with specific properties . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.

Comparison with Similar Compounds

Uniqueness: 2,5-Difluoroaniline is unique due to the specific positioning of fluorine atoms, which influences its reactivity and properties. The 2 and 5 positions allow for distinct electronic effects, making it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

2,5-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YNOOQIUSYGWMSS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1F)N)F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
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DSSTOX Substance ID

DTXSID70190144
Record name 2,5-Difluoroaniline
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Molecular Weight

129.11 g/mol
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CAS No.

367-30-6
Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-difluoro-2-nitrobenzene (500 mg, 3.14 mmol) in MeOH (20 mL) was added Pd/C (66.9 mg, 0.629 mmol) in portions. Then the mixture was stirred under a H2 atmosphere at 20° C. for 1 h. After TLC (PE/EA=3/1) analysis showed the starting material had disappeared, the mixture was filtered. The filtrate was concentrated to give the desired product 2,5-difluoroaniline (338 mg, 2.61 mmol, 83% yield). 1H NMR: (400 MHz, CDCl3) δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), 3.82 (br. s., 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2,5-difluoronitrobenzene in tetrahydrofuran containing Raney nickel catalyst, in a Parr shaker, was treated with hydrogen at room temperature to give 2,5-difluoroaniline (2A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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